4-Hydroxyquinoline-3-carbonitrile
Overview
Description
4-Hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a hydroxyl group at the 4-position and a carbonitrile group at the 3-position makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinoline-3-carbonitrile typically involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Hydroxyquinoline-3-carbonitrile has a broad range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Used in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes, such as gluconate 2-dehydrogenase, and can interfere with cellular processes by binding to metal ions and disrupting their function . The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core structure
Uniqueness
4-Hydroxyquinoline-3-carbonitrile is unique due to the presence of both a hydroxyl group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNLMAXLHADNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901569 | |
Record name | NoName_701 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-70-6, 71083-59-5 | |
Record name | 4-Hydroxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper for 4-hydroxyquinoline-3-carbonitrile derivatives?
A1: The paper [] details a novel synthetic route for producing 2-methylthio-4-hydroxyquinoline-3-carbonitriles (a type of this compound derivative) utilizing readily available starting materials like ketene dithioacetals and arylamines. This method is advantageous due to its operational simplicity and generally good yields, ranging from 14–77% []. The resulting 2-methylthio-4-hydroxyquinoline-3-carbonitriles are valuable intermediates that can be further modified to synthesize a diverse range of quinoline derivatives with potentially useful biological activities.
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